molecular formula C18H21NO4 B11944619 Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate CAS No. 52091-12-0

Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate

Cat. No.: B11944619
CAS No.: 52091-12-0
M. Wt: 315.4 g/mol
InChI Key: MMGKDFIJODCFNG-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its pyrrole ring substituted with ethyl, benzyloxycarbonyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrole ring can participate in aromatic substitution reactions, and the ester group can undergo hydrolysis to release the corresponding acid.

Comparison with Similar Compounds

Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate can be compared with other pyrrole derivatives such as:

    Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylate: Similar structure but different functional groups.

    5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetic acid: Lacks the ethyl ester group.

    5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxamide: Contains an amide group instead of an ester.

Properties

CAS No.

52091-12-0

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H21NO4/c1-4-22-16(20)10-15-12(2)17(19-13(15)3)18(21)23-11-14-8-6-5-7-9-14/h5-9,19H,4,10-11H2,1-3H3

InChI Key

MMGKDFIJODCFNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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